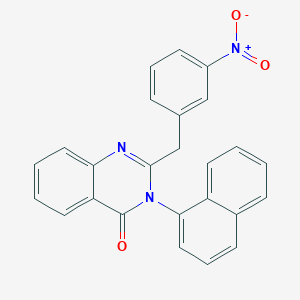![molecular formula C17H17FN2O4S B6127881 N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B6127881.png)
N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as AFMS, is a chemical compound that has gained significant attention in the field of scientific research. AFMS is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling.
Mechanism of Action
N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that regulate a variety of physiological processes, including pain, inflammation, and mood. AFMS works by inhibiting N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, which leads to increased levels of endocannabinoids, particularly anandamide and 2-arachidonoylglycerol (2-AG). The elevated levels of endocannabinoids result in reduced pain and inflammation and increased feelings of relaxation and well-being.
Biochemical and Physiological Effects:
AFMS has been shown to have several biochemical and physiological effects, including increased levels of endocannabinoids, reduced pain and inflammation, and anxiolytic effects. AFMS has also been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
AFMS has several advantages for lab experiments, including its selectivity for N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, its potency, and its ability to penetrate the blood-brain barrier. However, AFMS also has some limitations, including its relatively short half-life and the potential for off-target effects.
Future Directions
There are several future directions for research on AFMS, including its potential therapeutic applications in various diseases, such as pain, inflammation, anxiety, and Alzheimer's disease. Additionally, further studies are needed to explore the long-term effects of AFMS and its potential for drug development. Finally, the development of more potent and selective N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide inhibitors, including AFMS, may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
The synthesis of AFMS involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with N-methylglycine to produce N-methyl-N-(4-fluorobenzenesulfonyl)glycine. This intermediate is then reacted with 3-acetylaminophenylboronic acid in the presence of a palladium catalyst to yield AFMS. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
AFMS has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety. The inhibition of N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide by AFMS leads to increased levels of endocannabinoids, which are natural compounds that modulate pain and inflammation. AFMS has been shown to reduce pain and inflammation in preclinical models of arthritis and neuropathic pain. Additionally, AFMS has demonstrated anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-12(21)13-4-3-5-15(10-13)19-17(22)11-20(2)25(23,24)16-8-6-14(18)7-9-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEMDWWVNGSFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![7-(4-isopropylbenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6127808.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)
![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)
![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)



![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)
![2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B6127883.png)
amine oxalate](/img/structure/B6127891.png)
